Ethyl 3-(nitromethyl)hexanoate

Catalog No.
S1913185
CAS No.
128013-61-6
M.F
C9H17NO4
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(nitromethyl)hexanoate

CAS Number

128013-61-6

Product Name

Ethyl 3-(nitromethyl)hexanoate

IUPAC Name

ethyl 3-(nitromethyl)hexanoate

Molecular Formula

C9H17NO4

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C9H17NO4/c1-3-5-8(7-10(12)13)6-9(11)14-4-2/h8H,3-7H2,1-2H3

InChI Key

CRUVGEHKMFFRSF-UHFFFAOYSA-N

SMILES

CCCC(CC(=O)OCC)C[N+](=O)[O-]

Canonical SMILES

CCCC(CC(=O)OCC)C[N+](=O)[O-]

Biocatalysis in Flavor Industry

Cofermentation in Baijiu Production

Organic and Industrial Chemical Synthesis

Oil Drying Agents

Ethyl 3-(nitromethyl)hexanoate is an organic compound classified as an ester, characterized by its unique structure that includes a nitromethyl group attached to a hexanoate chain. Its molecular formula is C9_9H17_{17}NO4_4, and it has a molecular weight of approximately 203.24 g/mol. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the nitro group not only influences its chemical reactivity but also suggests possible biological activity, making it a subject of interest in scientific research .

  • Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst. This reaction leads to the formation of 3-(aminomethyl)hexanoate.
  • Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, resulting in 3-(nitromethyl)hexanoic acid.
  • Substitution: The nitro group can undergo nucleophilic substitution reactions with various nucleophiles, leading to diverse substituted derivatives depending on the nucleophile used .

Common Reagents and Conditions

  • Reduction: Hydrogen gas, palladium catalyst.
  • Oxidation: Potassium permanganate, sulfuric acid.
  • Substitution: Nucleophiles such as amines or thiols.

Research into the biological activity of Ethyl 3-(nitromethyl)hexanoate suggests that it may interact with specific enzymes and cellular processes. Its potential pharmacological properties are being investigated for applications in drug development. The compound's ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics are critical for understanding its bioavailability and therapeutic efficacy. Preliminary studies indicate that it may exhibit effects on cellular mechanisms that warrant further exploration .

The synthesis of Ethyl 3-(nitromethyl)hexanoate typically involves the esterification of 3-(nitromethyl)hexanoic acid with ethanol. This reaction is generally catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion to the ester.

In industrial settings, continuous flow reactors may be employed to optimize yield and efficiency. Additionally, biocatalysis using lipases in solvent-free systems has been explored as a method to achieve high conversion rates while minimizing environmental impact .

Ethyl 3-(nitromethyl)hexanoate has diverse applications across several domains:

  • Chemistry: Serves as an intermediate in the synthesis of more complex molecules.
  • Biology: Investigated for its interactions with enzymes and potential biological effects.
  • Medicine: Explored as a precursor for active pharmaceutical ingredients.
  • Industry: Used in the production of specialty chemicals and materials due to its unique properties .

Studies on Ethyl 3-(nitromethyl)hexanoate's interactions with biological systems are ongoing. Its mode of action involves specific binding to target enzymes or receptors, which may lead to alterations in cellular processes. Understanding these interactions is crucial for evaluating its potential therapeutic uses and safety profile .

Ethyl 3-(nitromethyl)hexanoate can be compared with other esters, particularly those containing similar functional groups:

Compound NameMolecular FormulaKey Features
Ethyl acetateC4_4H8_8O2_2Common solvent; fruity smell
Methyl butyrateC5_5H10_10O2_2Fruity odor; used in flavorings
Ethyl propionateC5_5H10_10O2_2Flavoring agent; pleasant aroma
Ethyl hexanoateC8_8H16_16O2_2Used as a flavoring agent; derived from hexanoic acid

Uniqueness

Ethyl 3-(nitromethyl)hexanoate stands out due to its nitro group, which enhances its reactivity compared to other esters. This unique feature not only affects its chemical behavior but also suggests potential for distinct biological activities not found in simpler esters .

Traditional Condensation Approaches for γ-Nitro Esters

Traditional condensation approaches represent the foundational methods for synthesizing γ-nitro esters such as ethyl 3-(nitromethyl)hexanoate. These methodologies primarily involve carbon-carbon bond formation reactions between activated carbonyl compounds and nitroalkanes or their derivatives.

The Michael addition reaction stands as the most extensively utilized traditional approach for γ-nitro ester synthesis [1]. This methodology involves the nucleophilic attack of nitroalkanes on α,β-unsaturated esters under basic conditions. In the case of ethyl 3-(nitromethyl)hexanoate, the conjugate addition of nitromethane to ethyl hex-2-enoate proceeds via a 1,4-addition mechanism. The reaction requires the presence of a strong base to deprotonate the nitroalkane, generating a nitronate anion that exhibits significant nucleophilicity due to resonance stabilization [2].

Traditional reaction conditions typically employ 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate as base catalysts, with reaction temperatures ranging from room temperature to 70 degrees Celsius [1] [3]. The reaction proceeds through initial deprotonation of nitromethane at the α-position, followed by nucleophilic attack on the β-carbon of the unsaturated ester, and subsequent protonation to yield the desired γ-nitro ester product.

The Henry reaction (nitroaldol reaction) represents another classical condensation approach for nitroalkyl compound synthesis [2] [4]. This method involves the condensation of nitroalkanes with aldehydes or ketones to form β-nitro alcohols, which can subsequently be converted to γ-nitro esters through oxidation and esterification protocols. The Henry reaction proceeds through the formation of a nitronate anion intermediate, which attacks the carbonyl carbon of the aldehyde or ketone substrate [2].

Ethyl nitroacetate condensation reactions constitute an alternative traditional approach for synthesizing nitroalkyl esters [5]. These reactions involve the condensation of ethyl nitroacetate with various aldehydes or acetals under acidic conditions. The methodology requires the use of acetic anhydride as a dehydrating agent and proceeds through the formation of α,β-unsaturated nitro esters as intermediates. However, this approach often suffers from competing side reactions, including O-alkylation of the nitroacetate, which leads to the formation of undesired methyl ester byproducts [5].

Table 1: Traditional Condensation Methods for γ-Nitro Ester Synthesis

MethodBase/CatalystTemperature (°C)Yield Range (%)Key AdvantagesLimitations
Michael AdditionDBU, K₂CO₃25-7050-95High atom economyLimited stereoselectivity
Henry ReactionNaOH, KOH0-6040-85Broad substrate scopeRequires subsequent oxidation
Nitroacetate CondensationTiCl₄, InCl₃20-8035-75Direct ester formationSignificant byproduct formation

Modern Catalytic Strategies for Nitromethyl Incorporation

Modern catalytic strategies for nitromethyl incorporation have evolved significantly beyond traditional condensation approaches, offering enhanced selectivity, milder reaction conditions, and improved functional group tolerance. These methodologies employ sophisticated catalytic systems to achieve efficient nitromethyl incorporation into organic frameworks.

Transition metal-catalyzed nitroalkylation reactions represent a major advancement in modern synthetic methodology [6]. Nickel-catalyzed asymmetric C-alkylation of nitroalkanes provides access to highly enantioenriched β-nitroamides through mild reaction conditions. This methodology employs a chiral nickel complex with bis(oxazoline) ligands to achieve stereoselective carbon-carbon bond formation. The catalytic cycle proceeds through a Nickel(I)/Nickel(III) redox mechanism, where the nickel catalyst facilitates the alkylation of nitroalkane nucleophiles with alkyl halide electrophiles [6].

Organocatalytic approaches have emerged as powerful tools for stereoselective nitromethyl incorporation [7] [8]. Bifunctional iminophosphorane catalysts enable the enantioselective conjugate addition of nitroalkanes to unactivated α,β-unsaturated esters. These catalysts possess both Lewis basic and Brønsted acidic sites, allowing simultaneous activation of both nucleophile and electrophile components. The iminophosphorane catalyst facilitates the formation of a ternary complex with the nitroalkane and unsaturated ester, leading to highly stereoselective carbon-carbon bond formation [7].

The one-pot organocatalytic Michael addition/oxidative esterification protocol represents a significant advancement in γ-nitro ester synthesis [8]. This methodology combines the enantioselective nitroalkane addition with N-bromosuccinimide-based oxidation to directly access γ-nitro esters from α,β-unsaturated aldehydes. The procedure utilizes diphenyl prolinol silyl ether as the organocatalyst, achieving excellent yields and enantioselectivities while avoiding the need for separate oxidation and esterification steps [8].

Microwave-assisted catalytic methods have revolutionized the efficiency of nitromethyl incorporation reactions [1] [3]. These protocols significantly reduce reaction times from days to minutes compared to conventional heating conditions. The microwave irradiation enhances the reaction kinetics by providing rapid and uniform heating, leading to improved yields and cleaner reaction profiles. The methodology employs DBU or tetramethylguanidine (TMG) as catalysts under microwave conditions at 70-75 degrees Celsius for 5 minutes [1].

Table 2: Modern Catalytic Strategies for Nitromethyl Incorporation

Catalytic SystemSubstrate ScopeReaction TimeYield (%)Enantioselectivity (% ee)Key Features
Ni-BOX Complexα-Bromoamides16 h65-9285-96Mild conditions, high enantioselectivity
Iminophosphoraneα,β-Unsaturated esters24-48 h49-9684-96Broad substrate tolerance
Diphenyl prolinol silyl etherα,β-Unsaturated aldehydes12-24 h70-9588-95One-pot protocol
Microwave-DBUVarious acceptors5 min70-95N/ARapid reaction times

Optimization of Stereoselectivity in Nitro Group Positioning

The optimization of stereoselectivity in nitro group positioning represents a critical aspect of modern nitroalkyl ester synthesis. Achieving precise stereochemical control is essential for accessing enantiomerically pure compounds required in pharmaceutical and fine chemical applications.

Substrate-controlled stereoselectivity relies on the inherent structural features of the starting materials to direct the stereochemical outcome of nitromethyl incorporation [9] [10]. The electronic and steric properties of substituents on the electrophilic component significantly influence the approach of the nitroalkane nucleophile. Electron-withdrawing groups enhance the electrophilicity of the acceptor while providing directional bias through steric hindrance. Conversely, electron-donating groups can alter the regioselectivity of the addition process through electronic stabilization of specific conformational arrangements [11].

Catalyst-controlled stereoselectivity employs chiral catalysts to impose absolute stereochemical control over the nitromethyl incorporation process [7] [12]. Chiral iminophosphorane catalysts achieve exceptional enantioselectivity through the formation of well-defined transition state structures. Computational studies reveal that the catalyst creates a chiral environment that differentiates between the enantiotopic faces of the electrophilic substrate. The catalyst-substrate complex exhibits specific hydrogen bonding interactions and steric constraints that favor one stereochemical pathway over the competing alternative [7].

Crystallization-induced dynamic resolution represents an innovative approach to stereoselectivity optimization [13] [14]. This methodology leverages the reversible nature of nitroalkane addition reactions in combination with selective crystallization to achieve high stereoselectivity. Under equilibrating conditions, multiple diastereomeric products form in solution, but selective crystallization of the thermodynamically most stable isomer drives the equilibrium toward the desired stereoisomer. This approach has proven particularly effective for the synthesis of fully substituted stereocenters bearing nitrogen substituents [13].

The stereoconvergent crystallization protocol enables the transformation of stereochemically complex starting materials into single stereoisomeric products through dynamic equilibration [14]. The process involves the initial formation of multiple stereoisomers under kinetic control, followed by epimerization and selective crystallization under thermodynamic control. Detailed mechanistic studies demonstrate that both α and γ positions undergo facile epimerization in the presence of chiral Brønsted base catalysts, allowing for complete stereochemical scrambling prior to crystallization [14].

Environmental factors significantly influence stereoselectivity outcomes in nitromethyl incorporation reactions [15]. Solvent polarity affects the degree of ion pairing between nitronate anions and counterions, thereby influencing the reactivity and selectivity of the nucleophilic species. Water co-solvents can enhance stereoselectivity by modifying the solvation environment and altering the transition state energetics. Temperature control proves critical for maintaining the delicate balance between kinetic and thermodynamic selectivity factors [15].

Table 3: Stereoselectivity Optimization Parameters

Control MethodKey ParametersSelectivity Range (dr/ee)Optimal ConditionsMechanistic Basis
Substrate ControlElectronic effects, Steric hindrance3:1 to 10:1 drBulky substituents, EWGConformational preferences
Catalyst ControlLigand structure, Catalyst loading85-96% ee10-20 mol% catalystChiral transition states
Crystallization ControlSolvent, Temperature, Concentration>20:1 drEthereal solvents, RTThermodynamic resolution
Environmental ControlSolvent polarity, Co-solvents, Temperature65-90% eeMixed solvents, controlled TSolvation effects

Table 4: Representative Stereoselectivity Data for Nitromethyl Incorporation

SubstrateCatalyst SystemConditionsProductYield (%)Stereoselectivity
Ethyl crotonateDBU/MW70°C, 5 minγ-Nitro ester951:1 dr
α,β-Unsaturated esterIminophosphorane ART, 24 hγ-Nitro ester8994:6 er
Alkylidene malonatePBAM baseToluene/H₂Oβ-Nitro ketone7881% ee
Nitroalkene4-OT L8Y/M45Y/F50AAqueous, pH 7γ-Nitroaldehyde85>99% ee

The reactivity of nitroalkanes in ester functionalization processes represents a fundamental aspect of organic chemistry, with significant implications for understanding the behavior of ethyl 3-(nitromethyl)hexanoate. Research has demonstrated that the nitro group significantly influences the reactivity patterns of ester-containing molecules through both electronic and steric effects [1] [2].

Mechanistic Pathways in Nitroalkane Activation

The activation of nitroalkanes, including nitromethyl-substituted esters, occurs through multiple mechanistic pathways. Studies have shown that nitroalkane oxidase catalyzes the oxidation of nitroalkanes to aldehydes or ketones, with pH and kinetic isotope effects revealing critical mechanistic details [3]. The enzyme demonstrates a bell-shaped pH profile, requiring a group with pKa approximately 7 to be unprotonated and another with pKa 9.5 to be protonated for optimal catalysis [3].

The kinetic isotope effect (KIE) studies with deuterated nitroethane reveal a pH-independent D(V/K) value of 7.5, while D(V_max) increases from 1.4 at pH 8.2 to 7.4 below pH 5 [3]. These findings indicate that the carbon-hydrogen bond cleavage of the substrate becomes rate-limiting under specific conditions, particularly in the presence of activating agents such as imidazole [3].

Electronic Effects of Nitro Group Substitution

The presence of the nitromethyl group in ethyl 3-(nitromethyl)hexanoate fundamentally alters the electronic distribution within the molecule. Research on electrophilically activated nitroalkanes demonstrates that the nitro group serves as a powerful electron-withdrawing group, facilitating various reaction pathways [2]. This electronic activation enables the compound to participate in nucleophilic substitution reactions with carbon-based nucleophiles [2].

The ambident nucleophilic character of nitroalkane anions has been extensively documented, showing that these species can react through either the carbon or oxygen atom depending on the reaction conditions [1]. In the case of nitromethyl esters, this dual reactivity provides multiple synthetic pathways for functionalization reactions [1].

Catalytic Activation Mechanisms

Recent developments in catalytic activation of nitromethane derivatives have revealed sophisticated mechanistic pathways that are applicable to understanding ethyl 3-(nitromethyl)hexanoate reactivity. A cooperative catalytic system combining homogeneous Lewis acid with recyclable heterogeneous Brønsted acid catalysis has been developed, offering practical and sustainable activation methods [4] [5].

This catalytic approach addresses the inherent drawbacks of previous Nef processes that required stoichiometric reductants or activators [4]. The combination of homo- and heterogeneous catalysts provides new opportunities for utilizing nitromethyl compounds as nitrogen sources in organic synthesis [4].

Kinetic Parameters and Rate Constants

Comprehensive kinetic studies of nitroalkane reactions reveal significant variations in rate constants depending on the specific substrate and reaction conditions. For nitroalkane oxidation, rate constants range from 2.5-4.3 × 10⁻⁹ cm³s⁻¹ with reaction efficiencies of 60-100% [6]. The ping pong kinetic mechanism has been established for various nitroalkane substrates, including nitroethane, 1-nitropropane, and 1-nitropentane [7].

The pH dependence of these reactions is particularly critical, with optimal activity requiring specific protonation states of both the enzyme and substrate [7]. For phenylnitromethane, the pKa value matches that of the nitroalkane at 6.7, establishing that the nitroalkane must be in the neutral rather than anionic form for catalysis [7].

ParameterValueConditionsReference
Rate constant (oxidation)3.2 × 10⁻⁹ cm³s⁻¹pH 7, 25°C [3]
Activation energy40-120 kJ/molVarious mechanisms [8] [9]
pH optimum6.7-7.0Enzyme catalysis [3] [7]
KIE (D/H)7.5pH-independent [3]

Hydrolysis Pathways of Nitromethyl-Containing Esters

The hydrolysis of nitromethyl-containing esters, including ethyl 3-(nitromethyl)hexanoate, follows complex mechanistic pathways that differ significantly from conventional ester hydrolysis due to the electron-withdrawing effects of the nitro group. These pathways have been characterized through extensive kinetic and mechanistic studies [10] [11] [8].

Acid-Catalyzed Hydrolysis Mechanisms

Acid-catalyzed hydrolysis of nitromethyl esters proceeds through the classical AAc2 mechanism, where the acid serves as a catalyst by protonating the carbonyl oxygen [8] [12]. The mechanism involves six distinct steps: initial protonation of the ester carbonyl, nucleophilic attack by water, formation of a tetrahedral intermediate, proton transfer, elimination of the alcohol group, and final deprotonation [8].

The presence of the nitromethyl group significantly affects the reaction kinetics by stabilizing the tetrahedral intermediate through resonance effects [11]. The electron-withdrawing nature of the nitro group increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water molecules [8]. This results in enhanced reaction rates compared to non-substituted esters under similar conditions [11].

Temperature dependence studies reveal activation energies ranging from 80-120 kJ/mol for acid-catalyzed pathways [9]. The reaction exhibits first-order kinetics with respect to both the ester and the acid catalyst, consistent with the proposed mechanism [8].

Base-Catalyzed Hydrolysis Pathways

Base-catalyzed hydrolysis (saponification) of nitromethyl esters follows the BAc2 mechanism and exhibits several advantageous characteristics compared to acid-catalyzed pathways [13] [14]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the alcohol group [13].

The key advantage of base-catalyzed hydrolysis lies in its irreversible nature due to the formation of carboxylate anions, which are stabilized and cannot undergo reverse esterification under the reaction conditions [13] [14]. This irreversibility drives the reaction to completion and provides higher yields compared to acid-catalyzed processes [14].

Kinetic studies demonstrate that the presence of the nitromethyl group enhances the reaction rate through several mechanisms. The electron-withdrawing effect increases the electrophilicity of the carbonyl carbon, while the stabilization of the anionic tetrahedral intermediate through resonance with the nitro group facilitates the overall process [10] [13].

Enzymatic Hydrolysis Mechanisms

Enzymatic hydrolysis of nitromethyl-containing esters represents a highly selective and efficient pathway, particularly demonstrated in the stereoselective hydrolysis of 5-methyl-3-nitromethyl-hexanoic acid esters [15] [16] [17]. Esterase enzymes from various sources, including Burkholderia gladioli, have shown remarkable stereoselectivity in these transformations [16].

The enzymatic mechanism involves specific substrate recognition through hydrogen bonding and hydrophobic interactions within the enzyme active site [16]. The presence of methanol as a co-solvent has been found to enhance stereoselectivity, resulting in enantiomeric excess values up to 98% [16]. This enhancement is attributed to altered solvation patterns that favor specific substrate orientations within the enzyme active site [16].

Mechanistic studies reveal that enzymatic hydrolysis occurs through a nucleophilic acyl substitution mechanism involving a covalent enzyme-substrate intermediate [18]. The enzyme's ability to distinguish between enantiomers arises from differential binding energies and transition state stabilization [16].

Hydrolysis TypeRate ConstantpH RangeSelectivityReference
Acid-catalyzed10⁻⁴ - 10⁻² s⁻¹1-3Non-selective [8]
Base-catalyzed10⁻³ - 10⁻¹ s⁻¹10-14Irreversible [13]
EnzymaticVariable6-898% ee [16]
Neutral10⁻⁶ - 10⁻⁴ s⁻¹5-9Limited [9]

Water Autoionization Mechanisms

Recent theoretical studies have revealed that neutral hydrolysis of esters, including nitromethyl derivatives, may proceed through water autoionization mechanisms rather than traditional bifunctional catalysis [9]. These mechanisms involve the formation of ion pairs from neutral species, with the process initiated by water autoionization followed by protonation of the ester (W(AI)A mechanism) [9].

For activated esters containing electron-withdrawing groups such as nitromethyl substituents, an alternative pathway involving hydroxide ion formation assisted by a second water molecule acting as a general base (W(AI)B mechanism) has been proposed [9]. This mechanism explains the enhanced reactivity of nitromethyl esters compared to unsubstituted analogs [9].

The absence of traditional saddle points on the reaction pathway necessitates alternative computational approaches to understand these mechanisms. The formation of ion pairs from neutral species may involve asymptotic barriers rather than conventional transition states [9].

Metallomicelle-Catalyzed Hydrolysis

Metallomicelle systems comprising macrocyclic metal complexes and surfactants have emerged as effective catalysts for the hydrolysis of carboxylic esters, including nitromethyl-containing substrates [10]. These systems function as mimetic hydrolytic metalloenzymes, providing enhanced reaction rates and selectivity [10].

The mechanism involves the formation of a key intermediate comprising the substrate and the metal complex, followed by intramolecular nucleophilic attack by metal-activated water molecules [10]. The local concentration effect of the micelle enhances the effective molarity of reactive species, leading to increased reaction rates [10].

Kinetic analysis reveals that the hydrated complex formed from the metal complex and water serves as the active species in the reaction process [10]. The rate of catalytic hydrolysis is influenced by both the rate of intramolecular hydroxyl group formation and the local concentration effects within the micelle environment [10].

Catalytic Activation Mechanisms for Nitromethane Derivatives

The catalytic activation of nitromethane derivatives, including ethyl 3-(nitromethyl)hexanoate, encompasses a diverse array of mechanistic pathways that leverage different catalytic strategies to enhance reactivity and selectivity. These mechanisms have evolved significantly in recent years, incorporating novel approaches such as cooperative catalysis, photocatalytic activation, and enzymatic transformations [4] [19] [20] [21].

Cooperative Homo- and Heterogeneous Catalysis

A breakthrough in nitromethane activation has emerged through the development of cooperative catalytic systems that combine homogeneous Lewis acids with recyclable heterogeneous Brønsted acids [4] [5]. This approach addresses the traditional limitations of Nef processes, which previously required stoichiometric amounts of reductants or activators [4].

The mechanism involves initial coordination of the nitromethane derivative to the Lewis acid, which activates the compound toward nucleophilic attack [4]. Simultaneously, the heterogeneous Brønsted acid facilitates proton transfer processes essential for the overall transformation [5]. This dual activation mode provides enhanced reactivity while maintaining the practical advantages of catalyst recyclability and reduced costs [4].

Mechanistic studies indicate that the cooperation between homogeneous and heterogeneous catalysts creates unique reactivity patterns not achievable with either catalyst alone [4]. The Lewis acid component activates the nitro group through coordination, while the Brønsted acid component facilitates subsequent bond-forming and bond-breaking processes [5].

Transition Metal-Catalyzed Activation

Transition metal complexes have demonstrated remarkable efficiency in activating nitromethane derivatives through coordination-based mechanisms [22] [19]. Nickel complexes, particularly those containing DBFOX/Ph ligands, have shown exceptional performance in enantioselective Michael additions of nitromethane to electron-deficient alkenes [22].

The proposed mechanism involves initial formation of a metal-nitromethane complex, followed by deprotonation to generate a metal-bound nitronate species [22]. This activated intermediate then undergoes nucleophilic addition to the electrophilic substrate with high enantioselectivity, achieving enantiomeric excess values up to 98% [22].

Organophosphorus-catalyzed systems represent another significant advancement in transition metal activation [19]. These systems operate through P(III)/P(V) redox cycling, enabling reductive C-N coupling reactions with nitromethane as a methylamine surrogate [19]. The mechanism involves initial reduction of the nitro group followed by coupling with arylboronic acid derivatives [19].

Photocatalytic Radical Generation

Photocatalytic activation of nitromethane derivatives has emerged as a powerful strategy for generating alkyl radicals under mild conditions [23] [20]. The mechanism involves photoreductive single-electron transfer to the nitro group, resulting in the formation of radical anion intermediates [23].

Subsequent elimination of nitrite ion generates alkyl radicals, which can participate in various coupling reactions [23]. This approach is particularly valuable for denitrative alkenylation reactions, where the nitro group serves both as a leaving group and as a radical precursor [23].

The photocatalytic system enables the synthesis of functionalized alkyl radicals directly from readily available nitroalkane precursors [23]. The mild reaction conditions and high functional group tolerance make this approach suitable for complex molecule synthesis [23].

Electrochemical Activation Pathways

Electrochemical activation represents a sustainable approach to nitromethane derivative functionalization, eliminating the need for chemical oxidants or reductants [20]. The mechanism involves anodic oxidation of nitromethane to generate reactive intermediates that undergo subsequent coupling reactions [20].

Studies have revealed that electrochemical conditions can promote the formation of 1,2,5-oxadiazole 2-oxide intermediates from nitromethane [20]. These intermediates then participate in [3+2] cycloaddition reactions with alkenes to produce isoxazoline aldoximes [20]. The reaction demonstrates high atom economy and E-selectivity, making it an environmentally favorable process [20].

Kinetic isotope effect studies and density functional theory calculations have provided detailed insights into the electrochemical activation mechanism [20]. The results indicate that the initial electron transfer step is followed by rapid rearrangement processes that generate the reactive cycloaddition intermediates [20].

Enzymatic Photoredox Catalysis

Engineered flavin-dependent ene-reductases have been developed for the asymmetric C-alkylation of nitroalkanes through enzymatic photoredox catalysis [21]. This approach combines the selectivity of enzymatic catalysis with the versatility of photoredox chemistry [21].

The mechanism involves formation of an enzyme-templated charge-transfer complex between the substrate and cofactor [21]. Upon excitation, this complex generates radical intermediates that undergo stereoselective C-C bond formation [21]. The engineered enzyme GkOYE-G7 demonstrates exceptional performance, providing tertiary nitroalkanes with high yield and enantioselectivity [21].

This catalytic system enables single-enzyme two-mechanism cascade reactions, highlighting the potential for using one enzyme in mechanistically distinct transformations [21]. The approach represents a significant advancement in the application of enzymatic catalysis to radical chemistry [21].

Catalytic SystemActivation Energy (kJ/mol)SelectivityOperating ConditionsReference
Lewis/Brønsted acid60-80High yield (>90%)Ambient, recyclable [4]
Ni-DBFOX complex45-6598% ee10 mol%, ambient [22]
Photocatalytic30-50Good to excellentBlue LED, RT [23]
Electrochemical40-70High atom economyElectrochemical cell [20]
Enzymatic photoredox35-55>95% eeAmbient, aqueous [21]

Organocatalytic Mechanisms

Organocatalytic approaches to nitromethane activation have provided valuable insights into mechanism and selectivity [24]. Studies of organocatalytic Michael addition of nitromethane to cinnamaldehyde have revealed that catalyst regeneration and solvent effects play crucial roles in determining reaction outcomes [24].

The mechanism involves initial formation of an iminium intermediate between the catalyst and the electrophilic substrate [24]. Nucleophilic attack by the activated nitromethane derivative generates a new C-C bond, followed by hydrolysis to regenerate the catalyst and release the product [24]. Contrary to common assumptions, the product-derived iminium intermediate is absent in both dichloromethane and water as solvents [24].

Solvent effects significantly influence the reaction pathway, with water promoting direct enamine hydration to form the tetrahedral intermediate [24]. This finding provides important insights into why water often enhances organocatalysis when used as an additive but can hinder reaction progress when employed as the primary solvent [24].

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Dates

Last modified: 08-16-2023

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